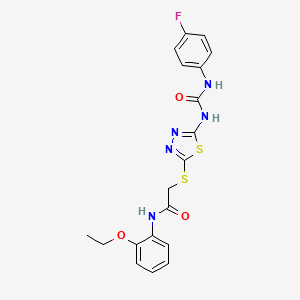
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN5O3S2 and its molecular weight is 447.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-ethoxyphenyl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.
Compound Overview
Chemical Structure:
The compound features several functional groups:
- Thiadiazole ring : Known for diverse biological activities.
- Ureido group : Enhances interaction with biological targets.
- Ethoxyphenyl moiety : Potentially increases solubility and bioavailability.
Molecular Weight: 447.5 g/mol
CAS Number: 886935-51-9
Biological Activity
Research indicates that compounds containing thiadiazole rings often exhibit significant biological activities, including:
- Antimicrobial properties
- Anti-inflammatory effects
- Anticancer activity
Anticancer Activity
Studies on related thiadiazole derivatives have shown promising results against various cancer cell lines. For instance:
- Compounds similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 0.28 to 10 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) .
The mechanism of action for thiadiazole derivatives often involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis , as demonstrated through fluorescence-activated cell sorting (FACS) analysis.
- Binding affinity studies revealing interactions with tubulin and other cellular targets .
Structure-Activity Relationship (SAR)
The unique combination of the ethoxyphenyl and ureido functionalities in this compound suggests enhanced biological potency compared to simpler thiadiazole derivatives. The following table summarizes structural features and their implications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Contains a thiadiazole ring | Moderate |
| 5-Amino-1,3,4-thiadiazole | Basic thiadiazole derivative | Low |
| 4-Fluorophenylurea | Ureido group without thiadiazole | Low |
| N-(2-Ethoxyphenyl)-Thiadiazole | Enhanced solubility and bioavailability | High |
Case Studies
Several studies have evaluated the cytotoxic properties of similar compounds:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant inhibition of growth in various tumor cell lines with IC50 values ranging from 0.74 to 10 μg/mL .
- Another research highlighted the importance of substituents on the C-5 phenyl ring for enhancing cytotoxic activity against prostate tumor cell lines .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S2/c1-2-28-15-6-4-3-5-14(15)22-16(26)11-29-19-25-24-18(30-19)23-17(27)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,22,26)(H2,21,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSLFEREQSMKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













